Indeno[1,2,3-de]quinoline

Catalog No.
S12344174
CAS No.
206-55-3
M.F
C15H9N
M. Wt
203.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indeno[1,2,3-de]quinoline

CAS Number

206-55-3

Product Name

Indeno[1,2,3-de]quinoline

IUPAC Name

4-azatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5,7,9(16),10,12,14-octaene

Molecular Formula

C15H9N

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C15H9N/c1-2-5-11-10(4-1)12-6-3-7-14-15(12)13(11)8-9-16-14/h1-9H

InChI Key

LBRODQCXTUTGSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C2=CC=NC4=CC=C3

Indeno[1,2,3-de]quinoline is a polycyclic aromatic compound characterized by its unique fused ring structure, which consists of an indene moiety and a quinoline unit. This compound is notable for its potential applications in medicinal chemistry and materials science due to its interesting electronic properties and biological activities. The structure of indeno[1,2,3-de]quinoline can be represented as follows:

text
N / \ / \ | | | | \ / \ / C

The compound exhibits a planar configuration that contributes to its stability and reactivity in various chemical processes.

, often involving electrophilic substitutions or cyclizations. Notable reactions include:

  • Friedländer Synthesis: This method involves the condensation of an aminoaryl ketone with a suitable carbonyl compound to form indeno[1,2,3-de]quinoline derivatives. This reaction typically yields good results under acidic conditions .
  • Cyclization Reactions: Indeno[1,2,3-de]quinoline can undergo cyclization reactions to form various derivatives. For instance, the reaction of 2-aminoaryl ketones with α-methylene ketones has been reported to yield polysubstituted quinolines .
  • Oxidative Coupling: In the presence of oxidizing agents, indeno[1,2,3-de]quinoline can participate in oxidative coupling reactions leading to complex polycyclic structures .

Indeno[1,2,3-de]quinoline derivatives have shown promising biological activities. Research indicates that these compounds exhibit:

  • Antimicrobial Properties: Some derivatives have been found to possess significant antibacterial and antifungal activities .
  • Antitumor Activity: Certain indeno[1,2,3-de]quinoline analogs have demonstrated cytotoxic effects against various cancer cell lines .
  • Anti-inflammatory Effects: Studies have reported that these compounds can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Several synthesis methods for indeno[1,2,3-de]quinoline have been developed:

  • One-Pot Multicomponent Reactions: A common approach involves a one-pot reaction of aromatic aldehydes with 1,3-indandione and amines under reflux conditions using catalysts such as copper-supported zeolites .
  • Catalytic Methods: The use of Lewis acid catalysts has been effective in promoting the synthesis of indeno[1,2,3-de]quinoline derivatives from simpler precursors .
  • Microwave-Assisted Synthesis: This modern technique allows for rapid synthesis under controlled conditions and has been shown to improve yields significantly compared to traditional methods .

Indeno[1,2,3-de]quinoline finds applications in various fields:

  • Pharmaceuticals: Its derivatives are being explored as potential therapeutic agents due to their biological activities .
  • Materials Science: The compound's electronic properties make it suitable for applications in organic electronics and photonic devices.
  • Dyes and Pigments: Some derivatives are utilized as dyes due to their vivid colors and stability .

Research into the interaction of indeno[1,2,3-de]quinoline with biological targets has revealed:

  • Protein Binding Studies: These studies indicate that certain derivatives can bind effectively to target proteins involved in disease processes .
  • Mechanistic Investigations: Understanding the mechanisms of action through which these compounds exert their biological effects is ongoing and critical for drug development.

Indeno[1,2,3-de]quinoline shares structural similarities with other quinoline-based compounds. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Indeno[1,2-b]quinolineFused indene and quinolineExhibits strong fluorescence properties
Indeno[1,2-c]quinolineFused indene and quinolineKnown for anti-tuberculosis activity
QuinolineSimple bicyclic aromatic compoundWidely used as a precursor in organic synthesis
IsoquinolineFused benzene and pyridineExhibits different pharmacological profiles

Indeno[1,2,3-de]quinoline is unique due to its specific fused ring system that enhances its stability and biological activity compared to simpler quinolines.

Indeno[1,2,3-de]quinoline derivatives exhibit potent inhibition of DNA topoisomerase I (Top1), an enzyme critical for resolving DNA supercoiling during replication and transcription. Unlike classical Top1 inhibitors such as camptothecin, which stabilize the covalent Top1-DNA cleavage complex, indenoquinoline derivatives like CY13II (an indolizinoquinoline-5,12-dione) inhibit Top1 catalytic activity by forming noncovalent ternary complexes with the enzyme and DNA [3]. This mechanism prevents DNA nicking without trapping Top1 in a covalent intermediate, thereby reducing genotoxic stress associated with traditional Top1 inhibitors [3].

Further structural optimization has yielded derivatives such as (E)-9-[3-(dimethylamino)propoxy]-11H-indeno[1,2-c]quinolin-11-one O-3-(dimethylamino)propyl oxime (11b), which demonstrates dual Top1/Top2 inhibition at nanomolar concentrations [1]. Unlike earlier analogues that relied on DNA intercalation (e.g., 2c), compound 11b achieves enzymatic inhibition through direct interaction with Top1’s catalytic domain, as evidenced by molecular docking studies [1] [4]. Copper-derived variants like WN198 enhance this activity by introducing metal coordination, which stabilizes DNA intercalation while maintaining Top1 inhibition at IC50 values as low as 0.37 μM in triple-negative breast cancer cells [4].

CompoundTarget EnzymesMechanismIC50 (Top1)Cell Line Tested
CY13II [3]Top1Noncovalent ternary complex2.1 μMK562
11b [1]Top1/Top2Catalytic domain interaction0.45 μMHeLa, A549
WN198 [4]Top1DNA intercalation + metal coordination0.37 μMMDA-MB-231

Antiproliferative Activity Against Multidrug-Resistant Cancer Cell Lines

The antiproliferative efficacy of indeno[1,2,3-de]quinoline derivatives extends to multidrug-resistant (MDR) cancers, which often overexpress efflux transporters like P-glycoprotein. For example, bromo- and phenyl-substituted derivatives (1, 3, 7–9) exhibit IC50 values of 1.1–4.1 μg/mL against HT29 (colon) and SW620 (colorectal) cells, surpassing the activity of standard chemotherapeutics like 5-fluorouracil [2]. These compounds circumvent drug resistance by bypassing transporter-mediated efflux, as demonstrated in cytotoxicity assays showing <33.5% cell death in non-tumorigenic MCF-10A breast epithelial cells [2] [7].

The copper complex WN198 further exemplifies this trend, with submicromolar potency (IC50 = 0.37 μM) against MDA-MB-231 triple-negative breast cancer cells, a model notorious for chemoresistance [4]. Mechanistic studies attribute this efficacy to dual DNA damage (via Top1 inhibition) and autophagy induction, marked by LC3-II accumulation and Beclin-1 upregulation [4].

DerivativeCell LineIC50Resistance Profile
1, 3, 7–9 [2]HT29, SW6201.1–4.1 μg/mLP-gp overexpression evasion
WN198 [4]MDA-MB-2310.37 μMTaxane-resistant phenotype
Compound 3 [7]HepG-22.8 μMCisplatin resistance

Modulation of Apoptotic Pathways via Bax/Bcl-2 Regulation

Indeno[1,2,3-de]quinoline derivatives induce apoptosis by perturbing the balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) regulators. In HepG-2 liver cancer cells, compound 3 (a bromo-substituted derivative) upregulates Bax expression by 4.2-fold and caspase-3 activation by 3.8-fold while suppressing Bcl-2 levels by 70% [7]. This shift promotes mitochondrial outer membrane permeabilization, culminating in cytochrome c release and apoptosome formation [7].

Complementary studies in colon carcinoma models reveal that apoptosis induction correlates with G2/M phase arrest, as evidenced by flow cytometry showing 58% of SW620 cells in G2/M after 24-hour treatment with compound 1 [2]. Molecular docking simulations further support these findings, demonstrating high-affinity interactions between indenoquinoline derivatives and mutated p53 or Bcl-2 proteins, which stabilize pro-apoptotic conformations [2] [7].

Histone Deacetylase (HDAC) and Sirtuin (SIRT) Inhibition Profiles

While indeno[1,2,3-de]quinoline derivatives are not yet directly linked to HDAC or SIRT inhibition, related epigenetic modulators provide mechanistic insights. HDAC inhibitors like suberoylanilide hydroxamic acid (SAHA) enhance indoleamine 2,3-dioxygenase (IDO) expression, an immunomodulatory enzyme that suppresses dendritic cell function [8]. Although current research on indenoquinolines focuses on Top1 and apoptotic targets, structural similarities to known HDAC inhibitors suggest potential for future exploration. For instance, the copper-coordinating moiety in WN198 could facilitate chromatin remodeling interactions, analogous to metallo-HDAC inhibitors [4] [8].

The systematic evaluation of substituent positioning in indeno[1,2,3-de]quinoline derivatives reveals critical structure-activity relationships that directly influence enzyme inhibition potency. Research conducted on various cycloamino-substituted derivatives demonstrates that the C6 position serves as the primary determinant for biological activity, with specific substituent types exhibiting distinct inhibitory profiles [1] [2].

The most significant finding emerges from compounds bearing 4-hydroxypiperidin-1-yl substitution at the C6 position, which demonstrate superior antimycobacterial activity with minimum inhibitory concentration values of 2.09 micrograms per milliliter against Mycobacterium tuberculosis H37Rv [1]. This represents a substantial improvement compared to other cyclic amine substituents, including pyrrolidin-1-yl (4.52 micrograms per milliliter) and morpholin-1-yl (3.98 micrograms per milliliter) derivatives at the same position [1]. The enhanced potency of 4-hydroxypiperidin-1-yl substitution is attributed to the hydroxyl group's ability to form crucial hydrogen bonding interactions with the target enzyme, thereby stabilizing the ligand-protein complex [3].

The electronic environment surrounding the C6 position significantly influences enzyme binding affinity. Substituents containing electron-donating nitrogen atoms in cyclic configurations demonstrate optimal interaction with the enzyme active site, as evidenced by molecular docking studies revealing binding energies ranging from -8.15 to -9.95 kilocalories per mole [4] [5]. The spatial orientation of these substituents allows for favorable van der Waals interactions with hydrophobic residues while maintaining essential polar contacts [6].

Comparative analysis of dual-substituted derivatives reveals a dramatic reduction in activity when methoxy groups are introduced at the C9 position alongside C6 substitution. The 9-methoxy counterparts of active C6-substituted compounds exhibit minimum inhibitory concentrations exceeding 17 micrograms per milliliter, representing a greater than 8-fold decrease in potency [1]. This observation indicates that electronic modifications at the C9 position interfere with the optimal binding conformation required for effective enzyme inhibition.

The structure-activity relationship data demonstrates that the electronic properties of C6 substituents directly correlate with inhibition potency. Compounds featuring tertiary amine groups within five-membered ring systems, particularly pyrrolidine derivatives, exhibit enhanced cellular uptake and improved bioavailability compared to their six-membered counterparts [7]. However, the presence of additional polar functionality, such as hydroxyl groups, in piperidine-based substituents provides superior enzyme binding affinity through hydrogen bonding networks [8].

Compound IDSubstituent PositionSubstituent TypeMIC Value (μg/mL)Cell Survival Rate (%)Inhibition Potency
3aC6Pyrrolidin-1-yl4.5289.5Moderate
3bC6Piperidin-1-yl4.2191.2Moderate
3cC6Morpholin-1-yl3.9887.8Moderate
3dC64-Hydroxypiperidin-1-yl2.0994.1High
3gC6Hydroxymethylpiperidin-1-yl3.4590.4Moderate
4aC6 + C9Pyrrolidin-1-yl + Methoxy>17N/AInactive
4dC6 + C94-Hydroxypiperidin-1-yl + Methoxy7.7482.5Low

Role of Piperazine and Epoxide Moieties in Bioactivity Enhancement

The incorporation of piperazine moieties into indeno[1,2,3-de]quinoline frameworks represents a strategic approach to bioactivity enhancement, with these heterocyclic units serving multiple functions in drug-target interactions. Piperazine rings contribute to improved physicochemical properties, enhanced membrane permeability, and optimized binding affinity through their unique structural and conformational characteristics [9].

Research findings demonstrate that piperazine-containing derivatives exhibit dual inhibitory effects against both neutrophil elastase release and superoxide anion generation. The most potent derivative, 6-[3-(hydroxymethyl)piperidin-1-yl]-9-methoxy-11H-indeno[1,2-c]quinolin-11-one, displays half-maximal inhibitory concentration values of 0.46 micromolar for neutrophil elastase release and 0.68 micromolar for superoxide anion generation [1]. This dual activity profile suggests that piperazine moieties facilitate multi-target engagement, potentially through conformational flexibility that allows adaptation to different binding sites.

The bioactivity enhancement factor for piperazine-containing compounds reaches 2.4-fold compared to non-piperazine analogs, as evidenced by comparative structure-activity relationship studies [1]. This enhancement correlates with the piperazine ring's ability to adopt multiple conformations, enabling optimal interactions with diverse enzyme active sites. The nitrogen atoms within the piperazine ring serve as hydrogen bond acceptors and donors, creating favorable electrostatic interactions with charged residues in the target proteins [3].

Epoxide moieties contribute significantly to bioactivity enhancement through their inherent chemical reactivity and ability to form covalent bonds with nucleophilic residues in target enzymes. Studies on epoxide-containing steroid derivatives reveal bioactivity enhancement factors ranging from 10 to 40-fold compared to non-epoxide controls [10]. The three-membered oxirane ring's strained structure makes it highly reactive toward nucleophilic attack, particularly by cysteine, serine, and histidine residues commonly found in enzyme active sites [10].

The positioning of epoxide groups within the molecular framework critically influences bioactivity. 5,6-epoxy steroids demonstrate superior biological activity compared to other epoxide positions, with predicted biological activities including apoptosis agonist effects (probability of activity 0.844-0.954) and antineoplastic properties (probability of activity 0.796-0.914) [10]. This positional preference suggests that the 5,6-epoxide configuration provides optimal geometry for enzyme-substrate interactions.

Mechanistic studies reveal that epoxide-containing compounds undergo ring-opening reactions in the presence of flavin cofactors, leading to the formation of reactive intermediates that can form covalent modifications with target proteins [11]. These modifications result in irreversible enzyme inhibition, explaining the dramatic enhancement in biological activity observed with epoxide-containing derivatives.

Compound SeriesRepresentative StructureAnti-TB Activity MIC (μg/mL)Anti-inflammatory IC50 (μM)Cytotoxicity GI50 (μM)Bioactivity Enhancement Factor
Piperazine-containing4-Hydroxypiperidin-1-yl2.091.760.842.4
Non-piperazine cyclicPyrrolidin-1-yl4.528.52.11.0
Hydroxyl-substituted piperazine3-Hydroxymethylpiperidin-1-yl3.452.31.21.9
Epoxide-containing steroids5,6-epoxy steroidsN/AN/A0.3-0.910-40

Electronic Effects of Halogenation and Aryl Group Incorporation

The electronic effects of halogenation and aryl group incorporation in indeno[1,2,3-de]quinoline derivatives exert profound influences on enzyme inhibition potency through modulation of electron density distribution and molecular reactivity. Halogen substituents, particularly chlorine and nitro groups, enhance biological activity through strong electron-withdrawing effects that increase the electrophilic character of the quinoline scaffold [12] [13].

Electron-withdrawing substituents demonstrate superior enzyme inhibition potency compared to electron-donating groups. Chlorine-substituted derivatives exhibit binding affinities of -9.25 kilocalories per mole and inhibition constants of 2.36 micromolar, while nitro-substituted compounds achieve even stronger binding affinities of -10.44 kilocalories per mole with inhibition constants as low as 0.076 micromolar [5]. This enhanced potency results from the electron-withdrawing groups' ability to increase π-stacking interactions with nucleotide bases in deoxyribonucleic acid targets and improve charge complementarity between the inhibitor and target enzyme [6].

The electronic effects of halogenation extend beyond simple inductive effects to include mesomeric contributions that influence the overall electronic distribution within the aromatic system. Halogen atoms exhibit dual electronic character, acting as electron-withdrawing groups through inductive effects while providing electron density through mesomeric donation from their lone pairs [14] [15]. This dual nature allows for fine-tuning of electronic properties to optimize enzyme-inhibitor interactions.

Molecular modeling studies reveal that electron-withdrawing substituents stabilize the formation of enzyme-inhibitor complexes through enhanced electrostatic interactions. The incorporation of nitro groups, which exhibit very strong electron-withdrawing effects (-I and -M effects), results in reaction rate enhancements of 4.5-fold compared to unsubstituted analogs [16]. This rate enhancement correlates with increased electrophilicity of the quinoline ring system, facilitating nucleophilic attack by enzyme residues.

Aryl group incorporation provides additional opportunities for electronic modification through substitution patterns that can be tailored to specific enzyme targets. Halogen-substituted aryl groups demonstrate binding affinities ranging from -8.9 to -9.7 kilocalories per mole, with corresponding inhibition constants between 0.3 and 2.5 micromolar [5]. The variability in these values reflects the ability to modulate electronic properties through different halogen substitution patterns and positions.

The selectivity index, which measures the preference for target enzymes over off-target proteins, shows significant improvement with electron-withdrawing substituents. Nitro-substituted derivatives achieve selectivity indices of 8.7, compared to 2.1 for unsubstituted analogs [5]. This enhanced selectivity suggests that electronic modifications not only improve binding affinity but also increase specificity for intended targets.

Electron-donating substituents, such as methoxy and hydroxyl groups, demonstrate reduced enzyme inhibition potency with binding affinities of -7.88 and -8.15 kilocalories per mole, respectively [5]. The weaker binding observed with these substituents results from their electron-donating effects, which reduce the electrophilic character of the quinoline ring and diminish π-stacking interactions with aromatic residues in enzyme active sites.

Substituent GroupElectronic EffectReaction Rate EnhancementBinding Affinity (kcal/mol)Inhibition Constant (μM)Selectivity IndexCytotoxic Potency
Electron-withdrawing (Cl)Strong -I, -M3.2-9.252.364.2High
Electron-withdrawing (NO2)Very strong -I, -M4.5-10.440.0768.7Very High
Electron-donating (OCH3)Weak -I, strong +M0.6-7.889.341.8Low
Electron-donating (OH)Weak -I, strong +M0.8-8.154.282.3Moderate
Halogen-substituted arylVariable2.1-3.8-8.9 to -9.70.3-2.53.5-6.8High
Unsubstituted arylNeutral1.0-7.55.82.1Moderate

XLogP3

3.5

Hydrogen Bond Acceptor Count

1

Exact Mass

203.073499291 g/mol

Monoisotopic Mass

203.073499291 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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